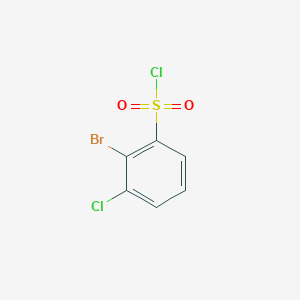

2-Bromo-3-chlorobenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-bromo-3-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBRJVPRDVGFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chlorobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 2-Bromo-3-chlorobenzene using chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

Sulfonation: 2-Bromo-3-chlorobenzene reacts with chlorosulfonic acid to form the sulfonyl chloride derivative.

Industrial Production Methods

In industrial settings, the production of 2-Bromo-3-chlorobenzene-1-sulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine (Br2) and chlorine (Cl2) can be used under acidic conditions.

Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiols (RSH) are commonly used under basic or neutral conditions.

Major Products Formed

Electrophilic Substitution: Substituted benzene derivatives with additional halogen or nitro groups.

Nucleophilic Substitution: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Scientific Research Applications

Organic Synthesis

2-Bromo-3-chlorobenzene-1-sulfonyl chloride serves as a sulfonylating agent , introducing sulfonyl groups into organic molecules. This property is crucial for synthesizing sulfonamide derivatives, which are vital in medicinal chemistry due to their antibacterial properties. The compound can participate in electrophilic aromatic substitution reactions , where the sulfonyl chloride acts as an electrophile, allowing nucleophiles like amines to form sulfonamide bonds .

Pharmaceutical Research

In pharmaceutical applications, this compound is instrumental in the synthesis of various bioactive molecules, including aryl piperidines and aryltetrahydropyridines , which are known for their potential therapeutic effects as 5-HT2C agonists. Additionally, it plays a role in the development of sulfonamide-based drugs that inhibit bacterial growth by interfering with folic acid synthesis.

Biochemical Studies

In biochemical research, 2-bromo-3-chlorobenzene-1-sulfonyl chloride is utilized to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophiles allows researchers to explore metabolic pathways and biochemical reactions essential for cellular functions .

Electrophilic Aromatic Substitution

Research has demonstrated that the sulfonyl chloride group of 2-bromo-3-chlorobenzene can effectively facilitate electrophilic aromatic substitution reactions. For instance, studies indicate successful substitution reactions with various nucleophiles leading to the formation of diverse sulfonamide derivatives .

Another significant application of this compound is in studying its interactions with biological macromolecules. Experimental evidence suggests that it can modify proteins and enzymes, providing insights into potential therapeutic targets and drug development pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chlorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Electronic and Steric Effects

- Substituent Positions: The target compound (Br at 2, Cl at 3) exhibits ortho-substitution, leading to significant steric hindrance around the sulfonyl chloride group. This may reduce reactivity in nucleophilic substitution compared to analogs like 5-bromo-2-chloro (meta-substituted, lower hindrance) . The fluorine atom in 3-bromo-5-chloro-2-fluoro introduces strong electron-withdrawing effects, increasing the electrophilicity of the sulfonyl chloride group compared to non-fluorinated analogs .

Functional Groups :

Research Findings from Analog Studies

Electrochemical Sensing: Sulfonyl chlorides are used to modify electrodes for detecting nitroaromatics like TNT and DNT (see ).

Solubility and Extraction: Chlorinated solvents like methylene chloride (used in for birch extract separation) highlight the importance of halogenated compounds in purification. Bromine/chlorine substituents may improve solubility in non-polar media.

Computational Modeling : Studies using artificial neural networks (ANN) to predict chloride concentrations () suggest that machine learning could optimize synthetic routes for complex sulfonyl chlorides.

Biological Activity

2-Bromo-3-chlorobenzene-1-sulfonyl chloride (CAS No. 1261646-81-4) is an organic compound notable for its electrophilic properties and versatility in synthetic organic chemistry. This compound features a benzene ring substituted with bromine and chlorine atoms, along with a sulfonyl chloride group, making it an important intermediate in the synthesis of various biologically active compounds, particularly sulfonamides.

- Molecular Formula : C₆H₃BrCl₂O₂S

- Molecular Weight : Approximately 289.96 g/mol

- Functional Groups : Bromine, Chlorine, Sulfonyl chloride

The biological activity of 2-bromo-3-chlorobenzene-1-sulfonyl chloride primarily stems from its ability to interact with biological macromolecules, particularly proteins and enzymes. The sulfonyl chloride group acts as an electrophile, allowing the compound to react with nucleophiles such as amines to form sulfonamide derivatives. These derivatives are known for their antibacterial properties, as they inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria.

Synthesis and Applications

2-Bromo-3-chlorobenzene-1-sulfonyl chloride can be synthesized through various methods, often involving the use of sulfonyl hydrazides and halogen sources. The compound is used in the preparation of arylpiperidines and aryltetrahydropyridines, which are of interest for their potential therapeutic effects as 5-HT₂C agonists.

Table 1: Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Bromo-3-chlorobenzene-1-sulfonyl chloride | 874801-46-4 | 0.80 |

| 3-Bromobenzenesulfonyl chloride | 2905-24-0 | 0.80 |

| 2,6-Dichlorobenzenesulfonyl chloride | 6579-54-0 | 0.77 |

| 2,4,6-Trichlorobenzenesulfonyl chloride | 51527-73-2 | 0.77 |

| 4-Chlorobenzenesulfonyl chloride | 98-60-2 | 0.76 |

Biological Activity Studies

Research indicates that this compound can modify biomolecules, which is instrumental in studying enzyme mechanisms and protein interactions. Its electrophilic nature enables it to form covalent bonds with nucleophiles in proteins, facilitating insights into potential therapeutic applications.

Case Study: Antibacterial Properties

One significant application of sulfonamide derivatives synthesized from 2-bromo-3-chlorobenzene-1-sulfonyl chloride is their antibacterial activity. A study demonstrated that these compounds effectively inhibit the growth of various bacterial strains by targeting the enzyme dihydropteroate synthase (DHPS), crucial for folate biosynthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-3-chlorobenzene-1-sulfonyl chloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of sulfonyl chlorides typically involves sulfonation followed by chlorination. For 2-bromo-3-chlorobenzene derivatives, direct sulfonation of bromo-chlorobenzene precursors using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) is a common approach . Optimize stoichiometry (e.g., 1:1.2 molar ratio of precursor to ClSO₃H) and monitor reaction progress via TLC or HPLC to avoid over-sulfonation. Post-reaction, isolate the product via slow addition to ice-water to precipitate impurities, followed by purification using dichloromethane/hexane recrystallization .

Q. How can researchers safely handle and purify 2-bromo-3-chlorobenzene-1-sulfonyl chloride given its reactivity?

- Methodological Answer : Due to its corrosive and moisture-sensitive nature, handle the compound in a fume hood with PPE: nitrile gloves, sealed goggles, and a lab coat . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) is effective. Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis . Pre-purify solvents using molecular sieves to eliminate trace moisture.

Advanced Research Questions

Q. What reaction mechanisms dominate when 2-bromo-3-chlorobenzene-1-sulfonyl chloride reacts with amines or alcohols, and how do steric/electronic effects influence selectivity?

- Methodological Answer : Nucleophilic substitution at the sulfonyl chloride group is primary, forming sulfonamides (with amines) or sulfonate esters (with alcohols). The electron-withdrawing bromo and chloro substituents activate the sulfonyl group, accelerating reactions. Steric hindrance from the 2-bromo substituent may direct nucleophiles to the para position. Monitor regioselectivity via -NMR (e.g., shifts at δ 7.8–8.2 ppm for aromatic protons) and DFT calculations to predict transition states .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., -NMR) for derivatives of this compound?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers in sulfonamides) or solvent-dependent shifts. Use variable-temperature NMR to identify rotameric equilibria or employ 2D techniques (HSQC, HMBC) to assign ambiguous peaks . Cross-validate with high-resolution mass spectrometry (HRMS) and IR (S=O stretching at 1360–1180 cm⁻¹) to confirm structural integrity .

Q. What strategies are effective for analyzing trace impurities in 2-bromo-3-chlorobenzene-1-sulfonyl chloride, and how do they impact downstream reactions?

- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect hydrolyzed byproducts (e.g., sulfonic acids). Quantify impurities via calibration curves and spiking experiments. Even 1% hydrolysis can reduce coupling efficiency in subsequent reactions. Pre-treat the compound with activated molecular sieves or redistill under reduced pressure (<1 mmHg) to achieve >99% purity .

Q. How do the bromo and chloro substituents influence electrophilic aromatic substitution (EAS) reactivity in this compound?

- Methodological Answer : The chloro group is a moderate ortho/para-director, while bromo is a stronger meta-director. Competition between directing effects can lead to mixed products. To study EAS (e.g., nitration), use low-temperature kinetics (HNO₃/H₂SO₄ at –10°C) and analyze product ratios via GC-MS. Computational modeling (e.g., Fukui indices) can predict reactive sites .

Safety & Regulatory Considerations

Q. What are the critical safety protocols for large-scale reactions involving this compound?

- Methodological Answer : Implement engineering controls (e.g., jacketed reactors for temperature control) and emergency neutralization protocols (e.g., 5% NaHCO₃ solution for spills). For waste, hydrolyze residual compound with aqueous NaOH (pH >12) before disposal . Regulatory compliance: Classify under UN3261 (Corrosive Solid, Organic) for transport and ensure SDS aligns with REACH/OSHA guidelines .

Applications in Complex Synthesis

Q. How is this compound utilized in synthesizing bioactive sulfonamide derivatives, and what are key optimization parameters?

- Methodological Answer : React with primary amines (e.g., aniline derivatives) in THF at 0°C to form sulfonamides. Optimize pH (6–7) to avoid side reactions. For drug discovery, screen derivatives for solubility (logP via shake-flask method) and bioactivity (e.g., enzyme inhibition assays). Recent studies highlight its utility in kinase inhibitor scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.